molecular formula C23H25NO4 B2700765 2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid CAS No. 1934285-97-8

2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid

Cat. No. B2700765
CAS RN: 1934285-97-8
M. Wt: 379.456
InChI Key: NMYXZSXIIHSPJJ-BTYIYWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid, commonly known as Fmoc-Lys(Boc)-OH, is a derivative of lysine that is widely used in scientific research. This compound is a type of amino acid derivative that has been extensively studied due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Boc)-OH is related to its ability to protect the lysine residue in the peptide chain. This protection allows for selective deprotection and subsequent modification of the peptide, which is essential in the synthesis of complex peptides and proteins.
Biochemical and Physiological Effects:
Fmoc-Lys(Boc)-OH does not have any direct biochemical or physiological effects, as it is primarily used as a tool in scientific research. However, the peptides and proteins synthesized using this compound may have a wide range of biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fmoc-Lys(Boc)-OH in lab experiments is its ability to selectively protect the lysine residue in the peptide chain. This protection allows for the synthesis of complex peptides and proteins with high purity and yield. However, the use of this compound may also have some limitations, such as the need for specialized equipment and expertise in peptide synthesis.

Future Directions

There are several future directions for the use of Fmoc-Lys(Boc)-OH in scientific research. One potential direction is the development of new methods for peptide synthesis using this compound. Another direction is the application of peptides and proteins synthesized using Fmoc-Lys(Boc)-OH in drug discovery and development. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

Fmoc-Lys(Boc)-OH can be synthesized by reacting lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and tert-butyloxycarbonyl chloride (Boc-Cl). The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

Fmoc-Lys(Boc)-OH is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is used as a protecting group for the lysine residue in the peptide chain, allowing for selective deprotection and subsequent modification of the peptide. Fmoc-Lys(Boc)-OH is also used in the development of new drugs and as a tool in biochemical and pharmacological research.

properties

IUPAC Name

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,1,6-7,12-14H2,(H,24,27)(H,25,26)/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYXZSXIIHSPJJ-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid

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